molecular formula C15H20N6OS B305902 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B305902
M. Wt: 332.4 g/mol
InChI Key: IHFRQHPWZULXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a novel compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to possess a wide range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is not yet fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are essential for the survival and replication of microorganisms or cancer cells.
Biochemical and Physiological Effects:
The compound this compound has been shown to have a wide range of biochemical and physiological effects. These include inhibition of DNA synthesis, induction of apoptosis, modulation of immune response, and reduction of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone in lab experiments include its broad-spectrum activity against microorganisms and cancer cells, its relatively low toxicity, and its ability to penetrate cell membranes. However, its limitations include its poor solubility in water, its instability under certain conditions, and its potential for off-target effects.

Future Directions

There are several future directions for research on 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone. These include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of its molecular targets and mechanisms of action. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials, as well as its potential for use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a suitable catalyst. The reaction yields a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

The compound 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties.

properties

Molecular Formula

C15H20N6OS

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H20N6OS/c1-12-17-18-15(21(12)16)23-11-14(22)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h2-6H,7-11,16H2,1H3

InChI Key

IHFRQHPWZULXMB-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1N)SCC(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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